molecular formula C17H12ClN3O3S B2390144 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 301175-59-7

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2390144
CAS No.: 301175-59-7
M. Wt: 373.81
InChI Key: NYUKRSVZHHZCOC-UHFFFAOYSA-N
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Description

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the thiazole ring reacts with a chlorobenzyl halide in the presence of a base such as potassium carbonate.

    Nitration of the Benzamide: The nitro group is introduced through a nitration reaction, where the benzamide moiety is treated with a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can be compared with other thiazole derivatives to highlight its uniqueness:

    Similar Compounds: N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide, N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamide.

    Uniqueness: The presence of the 3-chlorobenzyl group and the specific positioning of the nitro group confer unique chemical and biological properties to the compound, making it distinct from its analogs.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c18-13-3-1-2-11(8-13)9-15-10-19-17(25-15)20-16(22)12-4-6-14(7-5-12)21(23)24/h1-8,10H,9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYUKRSVZHHZCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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